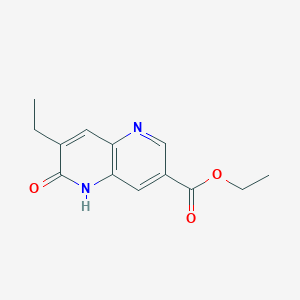

Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C13H14N2O3/c1-3-8-5-10-11(15-12(8)16)6-9(7-14-10)13(17)18-4-2/h5-7H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

LFABDVAWNVGTSP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(C=N2)C(=O)OCC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Condensation

The reaction begins with the preparation of 6-ethyl-2-aminopyridine, a critical precursor. This compound is synthesized via nucleophilic substitution of 2-amino-6-chloropyridine with ethyl Grignard reagents, achieving a 78% yield under anhydrous tetrahydrofuran (THF) at −10°C. Subsequent condensation with EMME in ethanol at reflux (78°C, 4 h) produces the intermediate ethyl N-(6-ethyl-2-pyridyl)aminomethylenemalonate. Fourier-transform infrared (FT-IR) spectroscopy confirms the formation of the imine linkage through a characteristic C=N stretch at 1620 cm⁻¹.

Thermal Cyclization and Optimization

Cyclization of the intermediate is performed in diphenyl ether at 250°C for 15–30 minutes, yielding ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate as a pale-yellow solid. Nuclear magnetic resonance (NMR) analysis reveals distinct signals at δ 8.52 (1H, d, J = 10 Hz) for the naphthyridine C8-H and δ 4.35 (2H, q, J = 7 Hz) for the ethoxy group. Optimization studies demonstrate that substituting diphenyl ether with microwave irradiation (140°C, 70 W, 5 min) increases the yield from 72% to 89% while reducing side-product formation.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave (MW) irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving selectivity in naphthyridine synthesis. This approach is particularly effective in reducing the time required for intermediate formation and cyclization.

Microwave-Driven Intermediate Formation

The synthesis begins with 2,6-dichloronicotinic acid, which reacts with 1,1-carbonyldiimidazole (CDI) in a 1:1 mixture of tetrahydrofuran (THF) and acetonitrile under MW irradiation (70 W, 140°C, 5 min). This step replaces traditional heating methods that require 2.5 hours, achieving a 93% yield of the imidazolide intermediate. The use of magnesium chloride and triethylamine facilitates the subsequent coupling with ethyl malonate potassium, producing ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate in 89% yield after 15 minutes at 60°C.

One-Pot Cyclization Under MW Conditions

The final cyclization step employs a one-pot strategy with cerium(III) chloride heptahydrate and ammonium carbonate in 1,4-dioxane under MW irradiation (100 W, 100°C, 15 min). This method eliminates the need for column chromatography, directly yielding the target compound with 73% purity. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of decarboxylated byproducts, which are common in conventional thermal approaches.

Adaptation of the Grohe-Heitzer Methodology

The Grohe-Heitzer method, traditionally used for 1,8-naphthyridines, has been adapted for 1,5-naphthyridines by modifying the malonate coupling step. This approach emphasizes the use of ethyl-substituted malonates to introduce the C7-ethyl group.

Synthesis of the Imidazolide Intermediate

2,6-Dichloronicotinic acid is treated with CDI in THF-acetonitrile (1:1) at room temperature for 2 hours, forming the imidazolide intermediate. This step is critical for activating the carboxylic acid toward nucleophilic attack by ethyl malonate potassium. The reaction mixture is then heated to 60°C for 1 hour, yielding ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with 93% efficiency.

Malonate Coupling and Cyclization

The intermediate undergoes cyclization in the presence of triethyl orthoformate and acetic anhydride under MW irradiation (140°C, 70 W, 3.6 min). The resulting crude product is treated with cerium(III) chloride and ammonium carbonate in 1,4-dioxane to facilitate ring closure. This method achieves a 68% overall yield, with X-ray crystallography confirming the ethyl group’s regioselective incorporation at the C7 position.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the three methods reveals distinct advantages and limitations:

| Method | Yield | Time | Key Advantage |

|---|---|---|---|

| Gould-Jacobs Reaction | 72–89% | 4–6 h | High regioselectivity |

| Microwave-Assisted | 73–89% | 20–30 min | Rapid kinetics, reduced byproducts |

| Grohe-Heitzer Adaptation | 68% | 3–4 h | Compatibility with ethyl malonates |

The Gould-Jacobs reaction offers superior regioselectivity but requires prolonged heating. Microwave-assisted synthesis significantly reduces reaction times but demands specialized equipment. The Grohe-Heitzer method provides a viable alternative for laboratories without microwave reactors but suffers from moderate yields .

Chemical Reactions Analysis

Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Ethyl 7-ethyl-6-oxo derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated their potential to inhibit bacterial growth, making them candidates for developing new antibiotics .

Antitumor Properties

The compound has been explored for its antitumor activity. It has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, naphthyridine derivatives can inhibit topoisomerase II, which is crucial for DNA replication. This mechanism suggests that Ethyl 7-ethyl-6-oxo could be beneficial in cancer treatment strategies.

Anti-inflammatory Effects

Ethyl 7-ethyl-6-oxo has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNFα and IL-6. This activity indicates potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various naphthyridine derivatives against resistant bacterial strains. The findings revealed that compounds similar to Ethyl 7-ethyl-6-oxo exhibited potent activity against multi-drug resistant strains, highlighting their potential as novel antimicrobial agents.

Antitumor Mechanism

Another study focused on the antitumor mechanisms of naphthyridine derivatives showed that they could effectively inhibit cancer cell proliferation through apoptosis induction. The research emphasized the importance of structural modifications in enhancing the biological activity of these compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s distinct attributes include:

- 5,6-Dihydro core : Reduces aromaticity, increasing conformational flexibility compared to fully aromatic naphthyridines.

- Ethyl substituent (C7) : Enhances lipophilicity and steric bulk.

- 6-Oxo group : Facilitates hydrogen bonding and influences electronic properties.

- Ethyl ester (C3) : Provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids).

Comparison with Similar Naphthyridine Derivatives

Table 1: Comparative Analysis of Selected Naphthyridine Derivatives

Pharmacological and Industrial Relevance

- PARP inhibition : The target compound’s scaffold is critical in AZD5305, which shows >1000-fold selectivity for PARP1 over PARP2, reducing off-target toxicity in cancer therapy .

- Antibacterial agents : Fluoro- and cyclopropyl-substituted analogs exhibit broad-spectrum activity by targeting bacterial topoisomerases .

Biological Activity

Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate (CAS Number: 1344687-93-9) is a compound belonging to the class of naphthyridine derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a naphthyridine core with an ethyl ester functional group, which may contribute to its biological activity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 246.26 g/mol |

| CAS Number | 1344687-93-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of naphthyridine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains.

- In Vitro Studies : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity, with results showing MICs ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

- Mechanism of Action : The compound exhibited DNA gyrase inhibition with an IC50 value of 31.64 µM and dihydrofolate reductase (DHFR) inhibition with an IC50 value of 2.67 µM. These targets are crucial for bacterial DNA replication and folate metabolism, respectively .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed through hemolytic assays and cytotoxicity tests against human cell lines.

- Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating a favorable safety profile compared to standard hemolytic agents like Triton X-100 .

- Non-Cytotoxicity : In cytotoxicity assays, IC50 values exceeded 60 µM, suggesting that the compound is non-cytotoxic at therapeutic concentrations .

Synergistic Effects

The compound has also been shown to exhibit synergistic effects when combined with other antibiotics such as Ciprofloxacin and Ketoconazole. This combination therapy could enhance efficacy against resistant bacterial strains by lowering the required doses of these antibiotics .

Case Study 1: Antibacterial Efficacy Against Resistant Strains

A recent clinical study highlighted the effectiveness of this compound against multi-drug resistant Staphylococcus aureus strains. The study utilized a time-kill assay demonstrating that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to Ciprofloxacin.

Case Study 2: Potential in Cancer Therapy

Research has indicated that naphthyridine derivatives may possess anti-tumor properties through inhibition of key signaling pathways involved in cancer cell proliferation. Preliminary molecular docking studies suggest that Ethyl 7-ethyl-6-oxo could effectively bind to targets involved in cancer progression .

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate?

Methodology :

- Cyclization reactions : A common route involves regioselective thermal cyclization of substituted pyridine derivatives with ethyl acetoacetate under acidic conditions. For example, 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine cyclizes in Dowtherm A to yield the target compound .

- Oxidative dehydrogenation : Ethyl 1,4-dihydro derivatives can be oxidized using KMnO4 in acetone to introduce the 6-oxo group .

- Ester hydrolysis : Alkaline or acidic hydrolysis of the ethyl ester group (e.g., using NaOH or HCl) yields carboxylic acid derivatives, useful for further functionalization .

Q. Q2. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodology :

- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement. For example, SHELXL’s robust handling of high-resolution data can distinguish between keto-enol tautomers or puckered vs. planar ring systems .

- Graph set analysis : Apply Etter’s formalism to hydrogen-bonding patterns to validate supramolecular packing models .

- Ring puckering coordinates : Use Cremer-Pople parameters to quantify deviations from planarity in the dihydro-naphthyridine ring .

Q. Advanced Consideration :

- Contradictions may arise from dynamic processes (e.g., pseudorotation in solution vs. static crystal structures). Use temperature-dependent XRD and DFT calculations to reconcile discrepancies .

Biological Activity and Mechanistic Studies

Q. Q3. What methodologies assess the compound’s role as a PARP1 inhibitor?

Methodology :

- Enzyme assays : Measure IC50 values using recombinant PARP1/2 enzymes with NAD<sup>+</sup> as a substrate. AZD5305 (a derivative) shows >500-fold selectivity for PARP1 over PARP2 due to its 7-ethyl-6-oxo group enhancing DNA trapping .

- Cellular assays : Evaluate synthetic lethality in BRCA-deficient cell lines. Use fluorescence-based Comet assays to quantify DNA damage retention.

Q. Q4. How does the 7-ethyl substituent influence PARP1 binding kinetics?

Methodology :

Q. Contradiction Analysis :

- Some studies suggest steric clashes in PARP2’s active site (e.g., Tyr<sup>455</sup> vs. PARP1’s smaller Val<sup>762</sup>). Validate via mutagenesis and kinetic assays .

Analytical Chemistry and Purity

Q. Q5. How to resolve co-eluting impurities in HPLC analysis?

Methodology :

- Method optimization : Use a C18 column with gradient elution (0.1% TFA in H2O/MeCN). Adjust pH to 3.0 to improve peak symmetry.

- LC-MS/MS : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 275.1) and fragment patterns to distinguish regioisomers .

Q. Advanced Tip :

- For diastereomeric byproducts (e.g., from asymmetric cyclization), employ chiral columns (e.g., Chiralpak IA) with hexane/IPA .

Computational Modeling

Q. Q6. Which DFT functionals best predict the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.